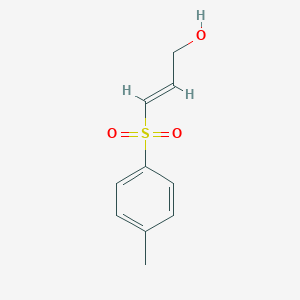

(E)-1-(p-Tolylsulfonyl)-1-propen-3-ol

Description

(E)-1-(p-Tolylsulfonyl)-1-propen-3-ol is a chiral allylic alcohol derivative featuring a p-tolylsulfonyl (tosyl) group. This compound serves as a critical intermediate in asymmetric organic synthesis, particularly in the preparation of epoxides, allylic alcohols, and α-amino ketones/aldehydes. The (E)-configuration of the propenol moiety ensures distinct stereochemical outcomes in reactions, while the electron-withdrawing tosyl group enhances stability and directs regioselectivity during nucleophilic or electrophilic transformations. Its synthesis, reported by Satoh et al. (1989), leverages the optically active p-tolylsulfonyl group to induce chirality in products, enabling high enantiomeric excess (ee) in asymmetric epoxidation and allylic alcohol formation .

Properties

Molecular Formula |

C10H12O3S |

|---|---|

Molecular Weight |

212.27g/mol |

IUPAC Name |

(E)-3-(4-methylphenyl)sulfonylprop-2-en-1-ol |

InChI |

InChI=1S/C10H12O3S/c1-9-3-5-10(6-4-9)14(12,13)8-2-7-11/h2-6,8,11H,7H2,1H3/b8-2+ |

InChI Key |

AYZRKHJQRPFEKB-KRXBUXKQSA-N |

SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C=CCO |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)/C=C/CO |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C=CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize (E)-1-(p-Tolylsulfonyl)-1-propen-3-ol, its structural and functional analogs are analyzed below:

Sulfonated Allylic Alcohols

Compounds like (E)-1-(benzenesulfonyl)-1-propen-3-ol and (Z)-1-(p-tolylsulfonyl)-1-propen-3-ol share core structural motifs but differ in substituents or stereochemistry. Key comparisons include:

- Stereochemical Influence : The (E)-configuration of the target compound promotes transannular interactions in cyclic intermediates, whereas (Z)-isomers exhibit distinct spatial arrangements that alter reaction pathways.

- Electron-Withdrawing Effects : The p-tolylsulfonyl group provides stronger electron withdrawal compared to benzenesulfonyl analogs, enhancing the acidity of the allylic alcohol and facilitating deprotonation in base-mediated reactions .

Non-Sulfonated Allylic Alcohols

Compounds such as 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol (from USP standards) lack sulfonyl groups but share alcohol-amine functionalities. Differences include:

- Reactivity : The absence of a sulfonyl group reduces electrophilicity at the β-carbon, limiting participation in conjugate addition reactions.

- Analytical Detection: Sulfonated derivatives like (E)-1-(p-tolylsulfonyl)-1-propen-3-ol exhibit distinct chromatographic retention times and UV absorption profiles compared to non-sulfonated analogs due to the tosyl group’s polarity .

Chiral Auxiliary-Bearing Compounds

The p-tolylsulfonyl group in the target compound acts as a chiral auxiliary, contrasting with other auxiliaries (e.g., oxazolidinones or tartrate esters):

- Steric and Electronic Effects : The tosyl group’s bulkiness and electron-withdrawing nature improve stereoselectivity in epoxide formation compared to less bulky auxiliaries.

- Ease of Removal : Tosyl groups are readily cleaved under mild acidic conditions, offering synthetic flexibility over auxiliaries requiring harsher conditions .

Data Tables: Key Comparisons

Table 1. Physical and Reactivity Properties

Table 2. Analytical Profiles (HPLC)

| Compound | Retention Time (min) | UV λ_max (nm) | Detection Limit (ppm) |

|---|---|---|---|

| (E)-1-(p-Tolylsulfonyl)-1-propen-3-ol | 12.3 | 254 | 0.1 |

| 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol | 8.7 | 220 | 0.5 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.